molecular formula C7H11N B13201212 1-Cyclopropylbut-3-yn-1-amine

1-Cyclopropylbut-3-yn-1-amine

Cat. No.: B13201212
M. Wt: 109.17 g/mol
InChI Key: OZGPZCGZJAKLKJ-UHFFFAOYSA-N
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Description

1-Cyclopropylbut-3-yn-1-amine is an organic compound with the molecular formula C7H11N It features a cyclopropyl group attached to a but-3-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylbut-3-yn-1-amine typically involves the reaction of cyclopropylacetylene with an appropriate amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylbut-3-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Cyclopropylbut-3-yn-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbut-3-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the but-3-yn-1-amine backbone.

    But-3-yn-1-amine: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylacetylene: Contains the cyclopropyl group but lacks the amine functionality.

Uniqueness

1-Cyclopropylbut-3-yn-1-amine is unique due to the presence of both the cyclopropyl group and the but-3-yn-1-amine backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

1-cyclopropylbut-3-yn-1-amine

InChI

InChI=1S/C7H11N/c1-2-3-7(8)6-4-5-6/h1,6-7H,3-5,8H2

InChI Key

OZGPZCGZJAKLKJ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1CC1)N

Origin of Product

United States

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